N,N'-1,2,5-oxadiazole-3,4-diylbis(3-bromo-4-methoxybenzamide)
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Overview
Description
3-BROMO-N-[4-(3-BROMO-4-METHOXYBENZAMIDO)-1,2,5-OXADIAZOL-3-YL]-4-METHOXYBENZAMIDE is a complex organic compound that features multiple functional groups, including bromine atoms, methoxy groups, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-N-[4-(3-BROMO-4-METHOXYBENZAMIDO)-1,2,5-OXADIAZOL-3-YL]-4-METHOXYBENZAMIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Bromination: Introduction of bromine atoms can be done using brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amidation: The formation of the amide bond involves the reaction of an amine with a carboxylic acid derivative, often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst, lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of new compounds with different functional groups replacing the bromine atoms.
Scientific Research Applications
3-BROMO-N-[4-(3-BROMO-4-METHOXYBENZAMIDO)-1,2,5-OXADIAZOL-3-YL]-4-METHOXYBENZAMIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-BROMO-N-METHYLBENZYLAMINE
- N,N-DIMETHYL 4-BROMO-3-METHOXYBENZAMIDE
- N,N-DIISOPROPYL 4-BROMO-3-METHOXYBENZAMIDE
Uniqueness
3-BROMO-N-[4-(3-BROMO-4-METHOXYBENZAMIDO)-1,2,5-OXADIAZOL-3-YL]-4-METHOXYBENZAMIDE is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and potential biological activity. The combination of bromine atoms and methoxy groups further enhances its reactivity and versatility in various chemical reactions.
Properties
Molecular Formula |
C18H14Br2N4O5 |
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Molecular Weight |
526.1 g/mol |
IUPAC Name |
3-bromo-N-[4-[(3-bromo-4-methoxybenzoyl)amino]-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C18H14Br2N4O5/c1-27-13-5-3-9(7-11(13)19)17(25)21-15-16(24-29-23-15)22-18(26)10-4-6-14(28-2)12(20)8-10/h3-8H,1-2H3,(H,21,23,25)(H,22,24,26) |
InChI Key |
WLTDNGUJCZSRNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NON=C2NC(=O)C3=CC(=C(C=C3)OC)Br)Br |
Origin of Product |
United States |
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